(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Description
IUPAC Name and Stereochemical Configuration
The compound’s systematic IUPAC name is (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol , reflecting its stereochemical configuration at the C2 and C3 positions. The R designation at both chiral centers distinguishes it from other stereoisomers, such as the (2R,3S) and (2S,3R) forms. This configuration is critical for its molecular interactions, as demonstrated by its classification as a diastereomer of the antifungal drug voriconazole.
Molecular Formula and Atomic Connectivity
The molecular formula C₁₆H₁₄F₃N₅O (molecular weight: 349.31 g/mol) defines its atomic composition. Key structural features include:
- A 2,4-difluorophenyl group at C2.
- A 5-fluoropyrimidin-4-yl substituent at C3.
- A 1H-1,2,4-triazol-1-yl group linked via a methylene bridge to C2.
The connectivity is represented by the SMILES notation :C[C@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.
The InChIKey BCEHBSKCWLPMDN-QLJPJBMISA-N further encodes its stereochemistry and atomic arrangement.
Comparative Analysis of Diastereomeric and Enantiomeric Forms
The compound exists in four stereoisomeric forms due to its two chiral centers. A comparative analysis is provided below:
The (2R,3R) form exhibits distinct physicochemical behavior compared to its enantiomers, including differences in melting points , solubility , and chromatographic retention times .
Systematic Classification in Chemical Databases
The compound is cataloged across major chemical databases with the following identifiers:
These entries emphasize its role as a reference standard for quality control in pharmaceutical synthesis.
Properties
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-QLJPJBMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654662, DTXSID10861341 | |
| Record name | (2R,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (alphaR,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137330-52-0, 239807-03-5 | |
| Record name | (2R,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (alphaR,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, also known by its CAS number 182230-43-9, is a member of the 1,2,4-triazole family. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in antifungal applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound's chemical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄F₃N₅O |
| Molecular Weight | 349.310 g/mol |
| Melting Point | 123-128 °C (dec.) |
| Boiling Point | 508.6 ± 60.0 °C (predicted) |
| Density | 1.42 ± 0.1 g/cm³ (predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
| pKa | 11.54 ± 0.29 (predicted) |
Antifungal Properties
The primary biological activity of (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol lies in its antifungal properties. The triazole moiety is known for its mechanism of action that inhibits the synthesis of ergosterol, a critical component of fungal cell membranes.
Structure-Activity Relationship (SAR):
Research indicates that modifications to the triazole ring and the introduction of fluorine substituents enhance antifungal activity. For instance:
- The presence of fluorine atoms on the phenyl ring has been correlated with increased potency against various fungal strains.
- Compounds with multiple fluorine substitutions often exhibit a broad spectrum of activity against resistant fungal species.
Case Studies
A study published in Letters in Drug Design & Discovery evaluated a series of triazole derivatives against clinical isolates of Candida species. The results indicated that derivatives with structural similarities to our compound showed excellent antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.0313 µg/mL to 4 µg/mL against Candida albicans and Candida parapsilosis .
In another investigation focusing on novel triazole compounds as antifungal agents, it was demonstrated that compounds structurally related to (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol exhibited comparable efficacy to established antifungals like fluconazole and voriconazole .
The antifungal activity is primarily attributed to the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts membrane integrity and function, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Compound A : (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-Chloro-5-Fluoropyrimidin-6-yl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol (BP 1331)
- Key difference : Replacement of 5-fluoropyrimidin-4-yl with 4-chloro-5-fluoropyrimidin-6-yl .
- This compound is a precursor in synthetic pathways .
Compound B : (2R,3R)-3-Amino-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol
Stereochemical Variants
Compound C : (2S,3R)-rel-2-(2,4-Difluorophenyl)-3-(5-Fluoropyrimidin-4-yl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol
Structural Simplifications
Compound D : (R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4-Triazol-1-yl]Propane-1,2-Diol
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Initial Coupling Reaction and Alkylation
The foundational step in voriconazole synthesis involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Formula II) with 4-chloro-6-ethyl-5-fluoropyrimidine (Formula III). This step is mediated by lithium diisopropylamide (LDA), a strong non-nucleophilic base, in a tetrahydrofuran (THF) solvent system at temperatures below −20°C. The base deprotonates the ethanone derivative, enabling nucleophilic attack on the pyrimidine substrate. This reaction yields 3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Formula IV) as a diastereomeric mixture.
Early methods reported a modest 12% yield for this step due to competing side reactions and incomplete conversion. However, optimizations in solvent selection—specifically using n-heptane/THF mixtures—improved reaction homogeneity and increased yields to 50–60%. The crude product is purified via silica gel chromatography using ethyl acetate/diethyl ether (3:2) as the eluent, though this remains a bottleneck due to time and cost constraints.
Table 1: Comparison of Alkylation Conditions
Dehalogenation via Catalytic Hydrogenation
The chloro-substituted intermediate (Formula IV) undergoes dehalogenation to replace the chlorine atom at the pyrimidine 4-position with hydrogen. This step employs Raney nickel as a catalyst under hydrogen gas pressure (4–6 kg/cm²) in methanol, with sodium acetate as a buffer to maintain pH stability. The reaction proceeds at 40–50°C for 4–6 hours, achieving near-quantitative conversion to (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Formula V).
Notably, replacing palladium-based catalysts with Raney nickel mitigates over-hydrogenation risks and reduces costs. Post-reaction, the catalyst is removed via filtration, and the product is isolated through pH-controlled basification (pH 11–12) using sodium hydroxide, followed by aqueous workup and drying under vacuum.
Stereochemical Resolution Using Camphorsulfonic Acid
The racemic mixture of Formula V is resolved into its (2R,3R) enantiomer via diastereomeric salt formation with R-(−)-10-camphorsulfonic acid. The process involves dissolving Formula V in acetone and combining it with a methanolic solution of the chiral resolving agent. Heating the mixture to 60–65°C followed by gradual cooling induces selective crystallization of the (2R,3R)-camphorsulfonate complex.
This step achieves enantiomeric excess values exceeding 99.5%, as confirmed by chiral HPLC. The salt is hydrolyzed using aqueous sodium bicarbonate to liberate the free base, which is subsequently recrystallized from 2-propanol to attain pharmaceutical-grade purity (>99.8%).
Table 2: Resolution and Final Purification Parameters
| Step | Conditions | Outcome |
|---|---|---|
| Salt formation | Acetone/methanol, 60–65°C, 15–20 min | 99.5% chiral purity |
| Hydrolysis | Sodium bicarbonate, pH 11–12 | Free base isolation |
| Recrystallization | 2-Propanol, 0–5°C, 3 hours | >99.8% chemical purity |
Analytical Validation and Process Controls
Critical quality attributes such as enantiomeric purity, chemical potency, and residual solvents are monitored via high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). The USP monograph for voriconazole specifies limits for impurities like voriconazole N-oxide (<0.5%) and desfluoropyrimidine analogs (<0.1%).
Process optimizations highlighted in EP1899327A1 reduce total synthesis time from 7–10 days to 3–4 days by eliminating redundant chromatographic steps and implementing continuous hydrogenation .
Q & A
Q. What synthetic routes are reported for this compound, and what intermediates are critical for stereochemical control?
The compound is synthesized via multi-step processes involving key intermediates such as tetrazolyl derivatives and piperazine-substituted aryl groups. For example, (2R,3S)-configured analogs are prepared by introducing 5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazole moieties, with strict control of reaction conditions (e.g., temperature, catalysts) to preserve stereochemistry . The use of chiral resolution techniques or enantioselective catalysis is critical for obtaining the desired (2R,3R) configuration .
Q. Which analytical methods are recommended to confirm stereochemical purity and structural integrity?
X-ray crystallography and NMR spectroscopy are primary tools. For example, crystallographic data from related triazole derivatives (e.g., (Z)-1-(2,4-difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one) validate spatial arrangements of fluorophenyl and triazole groups . High-resolution mass spectrometry (HRMS) and chiral HPLC further ensure enantiomeric excess >99% .
Q. How is antifungal activity evaluated in vitro, and what are standard protocols?
Broth dilution and agar diffusion assays are standard. For instance, MIC (minimum inhibitory concentration) values against Candida spp. are determined using RPMI 1640 medium, with fluconazole as a comparator. Activity correlates strongly with substituents like 3-trifluoromethyl groups on aryl rings .
Q. What strategies are used to optimize solubility and stability during formulation?
Salt formation (e.g., mesylate salts) improves aqueous solubility. The methanesulfonate derivative of the parent compound exhibits enhanced stability under inert storage conditions (2–8°C) and reduced hygroscopicity . Preformulation studies include pH-solubility profiling and accelerated stability testing (40°C/75% RH for 6 months).
Advanced Research Questions
Q. How can structural analogs resolve contradictions in antifungal activity data?
Comparative SAR studies reveal that 3-trifluoromethyl-substituted analogs (e.g., 11d and 12d) show 4–8x higher activity than non-fluorinated derivatives against resistant C. glabrata strains. However, bulkier substituents (e.g., 4-chloro) may reduce membrane permeability, necessitating logP optimization .
Q. What computational approaches predict metabolic pathways and potential toxicity?
Density functional theory (DFT) calculates electron distribution in fluoropyrimidine and triazole rings to identify sites of oxidative metabolism. Molecular docking with CYP3A4 predicts N-dealkylation as a major pathway. In vitro hepatocyte models validate these predictions .
Q. How do salt forms influence pharmacokinetics in preclinical models?
Mesylate salts demonstrate 30% higher oral bioavailability in rodent models compared to free bases, attributed to improved dissolution in gastric fluid. Pharmacokinetic studies use LC-MS/MS to measure plasma half-life (t½ = 6.2 hrs) and tissue distribution .
Q. What strategies overcome resistance mechanisms in fungal pathogens?
Co-administration with efflux pump inhibitors (e.g., verapamil) restores activity against azole-resistant C. albicans. Structural modifications targeting fungal CYP51 (lanosterol 14α-demethylase) with fluoropyrimidine groups reduce binding pocket mutations .
Q. How are enantiomeric impurities controlled during scale-up synthesis?
Patent methods (e.g., WO2016/41007984) describe recrystallization using ethyl acetate/heptane mixtures to achieve >99.5% enantiomeric purity. Process analytical technology (PAT) monitors chiral intermediates via inline FTIR .
Q. What in vivo models best correlate with in vitro antifungal efficacy?
Immunocompromised murine models of invasive candidiasis show dose-dependent survival rates (80% at 10 mg/kg/day). Histopathology confirms reduced fungal burden in kidneys, aligning with in vitro MIC90 values .
Methodological Notes
- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of fluorophenyl and triazole protons .
- Bioactivity Testing : Include time-kill assays to distinguish fungistatic vs. fungicidal effects .
- Salt Screening : Evaluate mesylate, hydrochloride, and phosphate salts for crystallinity (PXRD) and melting point .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
